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Compound of Interest

Compound Name: W-2451

Cat. No.: B1212744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
W-2451, also identified as NSC 294839, is a selective antagonist of the serotonin 5-HT2

receptor. Its chemical name is 3-Methyl-2,3-dihydro-9H-isoxazolo[3,2-b]quinazolin-9-one. As a

selective modulator of the serotonergic system, W-2451 holds promise for the investigation of

various neurological and psychiatric disorders in animal models. The 5-HT2 receptor family,

particularly the 5-HT2A subtype, is implicated in conditions such as psychosis, depression,

anxiety, and sleep disturbances. This document provides detailed application notes and

protocols for the utilization of W-2451 in preclinical animal research, drawing upon available

data for W-2451 and analogous 5-HT2 receptor antagonists.
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Property Value

Chemical Name
3-Methyl-2,3-dihydro-9H-isoxazolo[3,2-

b]quinazolin-9-one

Alternative Names NSC 294839

Molecular Formula C₁₁H₁₀N₂O₂

Molecular Weight 202.21 g/mol

CAS Number 37795-71-4

Solubility Soluble in DMSO

Formulation Protocol for In Vivo Administration:

For intraperitoneal (i.p.) or subcutaneous (s.c.) injection in rodents, W-2451 can be prepared as

follows:

Weigh the desired amount of W-2451 powder.

Dissolve the powder in a minimal amount of dimethyl sulfoxide (DMSO).

For the final solution, dilute the DMSO stock with a vehicle such as saline (0.9% NaCl) or a

mixture of saline, polyethylene glycol (e.g., PEG400), and a surfactant like Tween 80. A

common vehicle composition is 5% DMSO, 40% PEG400, and 55% saline.

Ensure the final concentration of DMSO is low (typically ≤ 5%) to avoid vehicle-induced

toxicity.

The solution should be prepared fresh on the day of the experiment.

Pharmacokinetics and Metabolism
Pharmacokinetic studies of W-2451 have been conducted in several species. The disposition of

the related compound, 3-methyl-2,3-dihydro-9H-isoxazolo[3,2-b]-quinazolin-9-one, was found

to be readily absorbed, metabolized, and eliminated in rats, dogs, monkeys, and humans.[1] In

rats, the elimination of radioactivity after administration of a radiolabeled form of the compound
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was biphasic, with half-lives of 1.8 and 8.7 hours.[1] The plasma half-lives in dogs, rhesus

monkeys, and humans were 1.4, 1.2, and 3.2 hours, respectively.[1] The primary metabolite

identified in rats and dogs was the 3-hydroxy derivative.[1]

Pharmacokinetic Parameters of a W-2451 Analog:

Species
Route of
Administration

Plasma Half-life
(t½)

Major Metabolite

Rat i.v. or p.o.
1.8 and 8.7 hours

(biphasic)
3-hydroxy derivative

Dog Not specified 1.4 hours 3-hydroxy derivative

Rhesus Monkey Not specified 1.2 hours Not specified

Human Not specified 3.2 hours Not specified

Safety and Toxicology
Acute and subacute toxicity studies of a closely related compound, W-2429 (2,3-dihydro-9H-

isoxazolo[3,2-b]quinazolin-9-one), provide valuable insights into the potential safety profile of

W-2451. In these studies, the compound was investigated in mice, rats, and dogs.[2] The

subacute toxicity was assessed through repeated oral administration for 30 days.[2]

Summary of Toxicity Findings for W-2429:
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Species Study Duration Route Key Observations

Mice, Rats, Dogs Acute Oral Well tolerated.

Rats and Dogs 30 days (Subacute) Oral

Generally well

tolerated. In dogs at

100 mg/kg/day,

decreased appetite

and salivation were

observed. No other

significant physical,

chemical, gross, or

histopathologic

changes were

reported.[2]

These data suggest that W-2451 is likely to have a good safety profile for acute and subacute

studies in rodents and dogs. However, it is crucial to conduct dose-ranging studies to

determine the maximum tolerated dose (MTD) for W-2451 specifically.

Signaling Pathway
W-2451 acts as a selective antagonist at 5-HT2 receptors. These are G protein-coupled

receptors (GPCRs) that, upon activation by serotonin, primarily couple to Gq/11 proteins. This

initiates a signaling cascade involving phospholipase C (PLC), leading to the production of

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular

calcium, while DAG activates protein kinase C (PKC). W-2451, by blocking the 5-HT2 receptor,

inhibits these downstream signaling events.
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Caption: W-2451 antagonizes the 5-HT2 receptor signaling pathway.
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Experimental Protocols
The following protocols are adapted from studies using other selective 5-HT2A receptor

antagonists and can serve as a starting point for designing experiments with W-2451.

Animal Models for Neurological Disorders
1. Drug-Induced Hyperlocomotion (Model for Psychosis):

This model is used to assess the antipsychotic potential of a compound. Hyperlocomotion can

be induced by psychostimulants like amphetamine or NMDA receptor antagonists like

phencyclidine (PCP).

Animals: Male C57BL/6J mice or Sprague-Dawley rats.

Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad

libitum. Acclimatize animals to the testing room for at least 1 hour before the experiment.

Procedure:

Administer W-2451 (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.

After a pretreatment time (e.g., 30 minutes), administer the psychostimulant (e.g., d-

amphetamine, 2-5 mg/kg, i.p.; or PCP, 5 mg/kg, i.p.).

Immediately place the animal in an open-field arena (e.g., 40x40 cm).

Record locomotor activity (distance traveled, rearing frequency) for 60-90 minutes using

an automated tracking system.

Expected Outcome: An effective antipsychotic agent will attenuate the hyperlocomotion

induced by the psychostimulant.

2. Novel Object Recognition (NOR) Test (Model for Cognition):

This test evaluates a compound's ability to improve recognition memory, which is often

impaired in schizophrenia and other neurological disorders.
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Animals: Male Wistar rats or C57BL/6J mice.

Procedure:

Habituation: Allow the animal to explore an empty open-field arena for 10 minutes on two

consecutive days.

Training (Familiarization) Phase: Place two identical objects in the arena and allow the

animal to explore for 5-10 minutes. Administer W-2451 or vehicle at a specific time before

this phase (e.g., 30 minutes).

Testing Phase: After a retention interval (e.g., 1 to 24 hours), return the animal to the

arena where one of the familiar objects has been replaced with a novel object. Allow

exploration for 5 minutes.

Data Analysis: Calculate the discrimination index (DI) = (Time exploring novel object - Time

exploring familiar object) / (Total exploration time). A higher DI indicates better recognition

memory.

Experimental Workflow Diagram
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Caption: General workflow for in vivo behavioral experiments.
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Data Presentation
Table of Expected Efficacy of W-2451 in a Rodent Model of Psychosis:

Treatment Group Dose (mg/kg, i.p.)
Locomotor Activity
(Distance Traveled
in cm, Mean ± SEM)

% Inhibition of
Hyperlocomotion

Vehicle + Saline - 1500 ± 150 -

Vehicle +

Amphetamine
5 6000 ± 500 0%

W-2451 +

Amphetamine
1 4500 ± 400 33.3%

W-2451 +

Amphetamine
3 3000 ± 300 66.7%

W-2451 +

Amphetamine
10 1800 ± 200 93.3%

Note: The above data are hypothetical and serve as an example of how to present efficacy

data. Actual results will need to be determined experimentally.

Conclusion
W-2451 is a selective 5-HT2 receptor antagonist with potential for in vivo research in animal

models of neurological and psychiatric disorders. The provided information on its formulation,

pharmacokinetics, and safety, along with adaptable experimental protocols, offers a solid

foundation for researchers to design and conduct their studies. It is recommended that initial

experiments focus on dose-response and pharmacokinetic/pharmacodynamic (PK/PD)

relationship studies to establish optimal dosing regimens for specific animal models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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